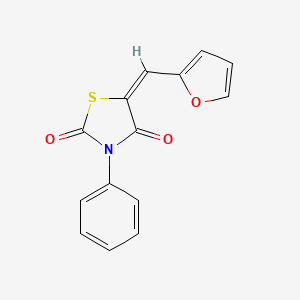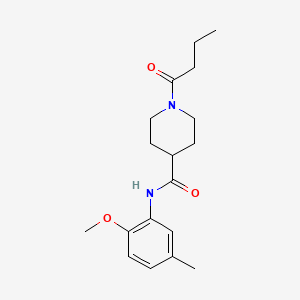![molecular formula C15H25NO2 B5976558 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5976558.png)
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as BAPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAPD is a cyclic diketone with a unique structure that makes it an interesting target for synthesis and investigation. In
Mechanism of Action
The mechanism of action of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complexation can lead to changes in the electronic properties of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione, resulting in fluorescence or photosensitization. Additionally, 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of certain enzymes, suggesting that it may have additional biological effects beyond its metal ion binding properties.
Biochemical and Physiological Effects
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion binding properties, 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in a variety of physiological processes. Additionally, 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione is its selectivity for copper ions, which makes it a useful tool for the detection and quantification of copper in biological samples. Additionally, 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have low toxicity, which makes it a viable option for in vivo studies. However, one of the limitations of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione research. One area of interest is the development of new synthesis methods that can increase the yield and purity of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione. Additionally, there is ongoing research into the use of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione as a photosensitizer in photodynamic therapy, and further studies are needed to fully understand its potential in this application. Finally, there is interest in exploring the biological effects of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione beyond its metal ion binding properties, which may lead to the development of new therapeutic applications.
In conclusion, 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione is a unique and interesting compound that has potential applications in a variety of scientific fields. Its selectivity for copper ions, low toxicity, and potential as a photosensitizer make it a promising target for further research. With continued investigation, 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione may prove to be a valuable tool for scientific discovery and medical treatment.
Synthesis Methods
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multistep process that involves the condensation of sec-butylamine and 2,4-pentanedione followed by cyclization with p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione. This synthesis method has been optimized to increase the yield and purity of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione, making it a viable option for large-scale production.
Scientific Research Applications
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been studied for its potential applications in a variety of scientific fields, including chemistry, biology, and medicine. One of the most promising applications of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione is as a fluorescent probe for the detection of metal ions. 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been shown to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper in biological samples. Additionally, 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent and induce cell death.
properties
IUPAC Name |
2-(N-butan-2-yl-C-ethylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-10(3)16-11(7-2)14-12(17)8-15(4,5)9-13(14)18/h10,17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQOVDFWHSUEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C(CC)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-butan-2-yl-C-ethylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)
![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)
![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B5976510.png)

![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)

![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)
![7-(cyclopropylmethyl)-2-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976575.png)